molecular formula C23H17FN4O3S B2606687 3-(4-fluorophenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 899928-15-5

3-(4-fluorophenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2606687
CAS No.: 899928-15-5
M. Wt: 448.47
InChI Key: AMYJTZRITKEMAV-UHFFFAOYSA-N
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Description

“3-(4-fluorophenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione” is a novel chemical compound. It belongs to the class of pyrano[2,3-d]pyrimidine-2,4-dione derivatives and has potential applications as an inhibitor against PARP-1 (Poly (ADP-ribose) polymerase-1), a promising anti-cancer therapeutic target .


Synthesis Analysis

The synthesis of this compound involves the reaction of cyclic compounds containing an active methylene group with thiophene-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrano[2,3-d]pyrimidine-2,4-dione core with a fluorophenyl group, dimethyl groups, and a thieno ring. The presence of the fluorophenyl group and the thiophene ring contributes to its unique structure and potential biological activity .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and chelation with metal ions. These reactions can be explored further to modify its properties and enhance its biological activity .


Physical and Chemical Properties Analysis

The compound has a yellow solid appearance and specific physical properties such as density, boiling point, and vapor pressure .

Scientific Research Applications

Synthesis and Chemical Properties

Thieno[2,3-d]pyrimidines and their derivatives are of significant interest due to their diverse biological activities. The synthesis of these compounds involves various strategies aimed at introducing different functional groups that can modulate their chemical and biological properties. For instance, the synthesis and reactions of polynuclear heterocycles, including thienopyrimidines, have been extensively studied to produce biologically active compounds. These efforts include the preparation of thieno[2,3-d]pyrimidine compounds fused with other rings and the exploration of their potential as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).

Photophysical Properties and Sensing Applications

The molecular design of donor-π-acceptor (D–π–A) pyrimidine-phthalimide derivatives, including thieno[2,3-d]pyrimidine-2,4-dione analogues, highlights their potential in photophysical applications. These compounds exhibit solid-state fluorescence and solvatochromism due to their twisted geometries and different molecular conformations in various solvents. Such properties are crucial for developing colorimetric pH sensors and logic gates, indicating the versatility of thieno[2,3-d]pyrimidine-2,4-dione derivatives in sensing applications (Yan et al., 2017).

Biological Activities

Research into thieno[2,3-d]pyrimidin-2,4-dione derivatives and their structural analogues has demonstrated various biological activities, including potential anticancer, anti-inflammatory, and analgesic properties. These studies involve the synthesis of novel derivatives and the evaluation of their pharmacological effects, providing insights into the therapeutic potential of these compounds. For example, compounds based on the thienopyrimidine and pyrimidoindole ring systems have shown appreciable analgesic and anti-inflammatory activities, highlighting the significance of structural modifications in enhancing biological efficacy (Santagati, Caruso, Cutuli, & Caccamo, 1995).

Mechanism of Action

As a potential PARP-1 inhibitor, this compound may interfere with DNA repair mechanisms in cancer cells, leading to genomic dysfunction and cell death. It likely binds to the active site of PARP-1, inhibiting its function .

Future Directions

  • Structure-Activity Relationship : Exploring modifications to enhance its efficacy and reduce toxicity .

Properties

IUPAC Name

3-(4-fluorophenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN4O3S/c1-13-14(2)32-22-20(13)21(30)28(17-8-6-15(24)7-9-17)23(31)27(22)12-16-11-19(29)26-10-4-3-5-18(26)25-16/h3-11,20H,12H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQIKLMWMMGAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=[N+](C(=O)N(C(=O)C12)C3=CC=C(C=C3)F)CC4=CC(=O)N5C=CC=CC5=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN4O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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